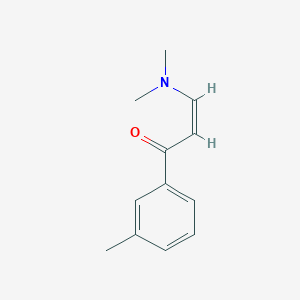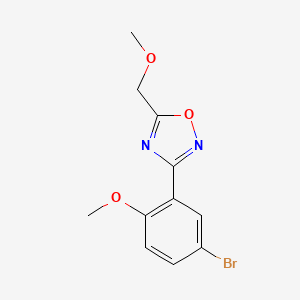
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one, also known as DMMP, is a yellowish liquid that is commonly used in the synthesis of various organic compounds. DMMP is a versatile compound that has found its application in many fields, including scientific research.
Mécanisme D'action
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one acts as a Michael acceptor and can react with various nucleophiles, including thiols, amines, and hydroxyl groups. This compound can also undergo a Michael addition reaction with various dienophiles, including alkenes and alkynes. The reaction between this compound and nucleophiles or dienophiles produces various organic compounds, including thioethers, imines, and cycloadducts.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can induce oxidative stress and apoptosis in various cell lines. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one is a versatile compound that has several advantages for lab experiments. This compound is stable and can be easily handled and stored. This compound is also readily available and can be synthesized through various methods. However, this compound has some limitations for lab experiments. This compound can undergo polymerization, which can lead to the formation of a solid mass. This compound can also react with various nucleophiles and dienophiles, which can complicate the synthesis of specific organic compounds.
Orientations Futures
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one has several potential future directions, including the synthesis of new organic compounds, the development of new materials, and the detection of ROS in living cells. This compound can be used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound can also be used as a precursor for the synthesis of MOFs, which have found their application in various fields. Finally, this compound can be used as a fluorescent probe for the detection of ROS in living cells, which can have significant implications for biomedical research.
Applications De Recherche Scientifique
3-(dimethylamino)-1-(3-methylphenyl)-2-propen-1-one has found its application in various scientific research fields, including organic chemistry, material science, and biomedical research. This compound is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. In material science, this compound is used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have found their application in gas storage and separation, catalysis, and sensing. In biomedical research, this compound is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPERRSAVTDIPOP-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(diethylamino)propyl]-2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4838433.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4838434.png)
![3-chloro-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838439.png)

![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4838453.png)
![2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4838461.png)



![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)



![2-[(4-chlorophenyl)amino]-4-oxo-4-phenyl-2-butenoic acid](/img/structure/B4838531.png)
